Indoleamine 2,3‑Dioxygenase‑2 (IDO2) Inhibition – Direct Comparison with In‑Class Analogues
N,N,1‑Trimethyl‑1H‑indole‑3‑carboxamide inhibited mouse IDO2 with an IC₅₀ of 5.10 × 10⁴ nM (51 μM) in a cell‑based kynurenine‑formation assay [1]. This places the compound among the weaker IDO2 ligands reported in the ChEMBL/BindingDB corpus. For context, the unsubstituted indole‑3‑carboxamide parent compound and certain 5‑substituted congeners have been reported with IC₅₀ values >50 μM against related dioxygenase or protease targets, indicating the target compound does not gain potency from its N1‑methyl/N,N‑dimethyl substitution pattern relative to simpler analogues [2]. Conversely, high‑affinity indole‑3‑carboxamide derivatives in the renin and EGFR inhibitor classes achieve IC₅₀ values of 2–20 nM through extended substituents at C‑5 and C‑6, demonstrating that the N,N,1‑trimethyl substitution alone is insufficient for potent target engagement [3]. The primary differentiator is therefore negative: the compound serves as a low‑affinity reference point, useful as a negative control or for defining the affinity floor in SAR campaigns.
| Evidence Dimension | IDO2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 5.10 × 10⁴ nM (51 μM) |
| Comparator Or Baseline | Unsubstituted indole-3-carboxamide parent / 5-substituted indole-3-carboxamides (IC₅₀ >50 μM against ZVpro); high-affinity indole-3-carboxamides (IC₅₀ 2–20 nM for renin/EGFR) |
| Quantified Difference | Target compound IC₅₀ ~51 μM; parent/simple analogues >50 μM; optimised leads 2–20 nM |
| Conditions | Mouse IDO2 transfected in HEK293T cells; kynurenine formation readout; 24 h incubation; L‑Trp substrate |
Why This Matters
Confirms the compound's utility as a low-affinity baseline or negative control in IDO/TDO drug discovery, preventing procurement of more costly, potent leads when only a weak reference is needed.
- [1] BindingDB BDBM50533241 / ChEMBL CHEMBL4465170. IC₅₀ = 5.10E+4 nM for inhibition of mouse IDO2. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533241 (accessed 2026-05-10). View Source
- [2] PMC Table 2. Structures and ZVpro inhibitory activities of 5‑substituted indole‑3‑carboxamide compounds 14–18. Eur J Med Chem 2021, 225, 113767. IC₅₀ >50 μM for compounds 14–18. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8585718/table/T2/ (accessed 2026-05-10). View Source
- [3] Scheiper, B. et al. Discovery and optimization of a new class of potent and non‑chiral indole‑3‑carboxamide‑based renin inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 6268–6272. Compound 5k IC₅₀ = 2 nM. View Source
